1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a sulfonyl group and two aromatic rings bearing bromine and chlorine substituents
Preparation Methods
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxamide group.
Aromatic Substitution: The final step involves the coupling of the sulfonylated pyrrolidine with 3-chloroaniline under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and aromatic rings facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide can be compared with other sulfonyl-containing pyrrolidine derivatives:
1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinecarboxamide: Lacks the chlorine substituent, which may affect its binding affinity and specificity.
N-(3-Chlorophenyl)-2-pyrrolidinecarboxamide: Lacks the sulfonyl group, potentially reducing its ability to interact with certain biological targets.
1-[(4-Methylphenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide: The methyl group may alter the compound’s electronic properties and reactivity.
The presence of both bromine and chlorine substituents, along with the sulfonyl group, makes this compound unique in its chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-chlorophenyl)pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3S/c18-12-6-8-15(9-7-12)25(23,24)21-10-2-5-16(21)17(22)20-14-4-1-3-13(19)11-14/h1,3-4,6-9,11,16H,2,5,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINZBXUZNSLZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.